molecular formula C6H3F7S B3043422 2,6-Difluorophenylsulphur pentafluoride CAS No. 864230-03-5

2,6-Difluorophenylsulphur pentafluoride

Cat. No.: B3043422
CAS No.: 864230-03-5
M. Wt: 240.14 g/mol
InChI Key: RYKZGFBXDNZOCG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenylsulphur pentafluoride typically involves the reaction of 2,6-difluorophenyl lithium with sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H3F2Li+SF4C6H2F2SF5+LiFC_6H_3F_2Li + SF_4 \rightarrow C_6H_2F_2SF_5 + LiF C6​H3​F2​Li+SF4​→C6​H2​F2​SF5​+LiF

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenylsulphur pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenylsulphur compounds.

    Oxidation and Reduction: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2,6-Difluorophenylsulphur pentafluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenylsulphur pentafluoride involves its interaction with specific molecular targets. The pentafluorosulphur group can form strong interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(pentafluorothio)benzene
  • 1,3-Difluoro-2-(pentafluorosulphanyl)benzene

Uniqueness

2,6-Difluorophenylsulphur pentafluoride is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the pentafluorosulphur group. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,6-difluorophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZGFBXDNZOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(F)(F)(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluorophenylsulphur pentafluoride
Reactant of Route 2
2,6-Difluorophenylsulphur pentafluoride
Reactant of Route 3
2,6-Difluorophenylsulphur pentafluoride
Reactant of Route 4
2,6-Difluorophenylsulphur pentafluoride
Reactant of Route 5
2,6-Difluorophenylsulphur pentafluoride
Reactant of Route 6
2,6-Difluorophenylsulphur pentafluoride

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